1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYNUACOXPDVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This paper reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dioxidoisothiazolidinyl group and a thiophenyl moiety, contributing to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of Dioxidoisothiazolidinyl Intermediate : The compound is synthesized by reacting an isothiazolidine derivative with an oxidizing agent like hydrogen peroxide.
- Coupling Reaction : The intermediate is then coupled with a phenyl ring through nucleophilic substitution reactions.
Antitumor Activity
Recent studies have indicated that compounds containing the thiourea and thiazole moieties exhibit significant antitumor activities. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.9 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 77.5 | 93.3 |
| OVCAR-4 (Ovarian) | 28.7 | 77.5 | 93.3 |
These values indicate that the compound exhibits broad-spectrum antitumor activity with selective efficacy against certain cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. In vitro studies demonstrated significant inhibitory effects at low concentrations.
| Compound | MIC (µM) | IC50 (µM) |
|---|---|---|
| This compound | 25 | 16.23 |
This data suggests that the compound could serve as a lead for developing new antimycobacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The dioxidoisothiazolidinyl group may interact with specific enzymes involved in cancer cell proliferation.
- Disruption of Cellular Processes : The thiophenyl component could interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Case Studies
A notable case study involved the assessment of various derivatives of thiourea compounds against resistant strains of Mycobacterium tuberculosis. The study found that modifications in the thiourea structure significantly influenced their antimicrobial potency and selectivity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isothiazolidinones exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications to the isothiazolidinone structure could enhance its cytotoxicity against human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory properties of isothiazolidinones. The compound has been linked to reduced levels of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic uses in treating inflammatory diseases such as arthritis .
Plant Growth Regulation
The compound's structural analogs have been utilized as plant growth regulators. Specifically, they can enhance seed germination and improve crop yields by modulating hormonal pathways in plants. This application is particularly relevant in cotton agriculture, where compounds like Thidiazuron (a related urea derivative) are already used .
Pest Control
Research has explored the use of this compound as a pesticide or herbicide. Its effectiveness against specific pests could provide a sustainable alternative to conventional chemical pesticides, reducing environmental impact while maintaining agricultural productivity .
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea (C17H19N3O3S, MW 345.4): Replaces the thiophen-2-yl group with a meta-methylphenyl group.
- 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (C19H23N3O4S, MW 395.9): Incorporates electron-withdrawing chloro and methoxy groups, which may enhance metabolic stability compared to the parent compound .
Thiophene-Containing Analogues
- Tested against renal (A-498) and breast (MDA-MB-231) cancer cell lines .
- TTU6: 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (C15H9N4OS2, MW 337.4): Replaces the isothiazolidine dioxide with a thiazole ring, showing moderate antitubercular activity (MABA assay) but lower thermal stability (MP 199–201°C) .
Physical and Spectral Properties
Key Insight : The isothiazolidine dioxide group in the target compound likely deshields nearby protons, as seen in δ 7.3–7.5 ppm for thiophene protons. tert-butyl groups (e.g., TTU11) increase thermal stability (higher MP) .
Anticancer Activity
- XIN-10: Dual PI3K/mTOR inhibitor with nanomolar potency (IC50 < 50 nM in kinase assays) .
Antimicrobial Activity
- 1-(3-Chlorophenyl)-3-(thiazolylphenyl)urea (11f) : Moderate antibacterial activity (MIC 16 µg/mL) against S. aureus .
Key Insight : Thiophene-urea hybrids exhibit variable activity depending on substituents. Electron-withdrawing groups (e.g., CF3 in TTU7) may enhance membrane penetration but reduce target affinity .
Q & A
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate solvent switching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
